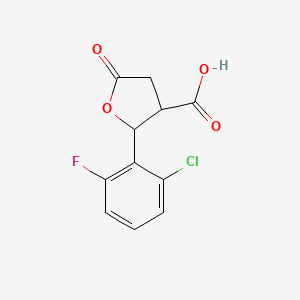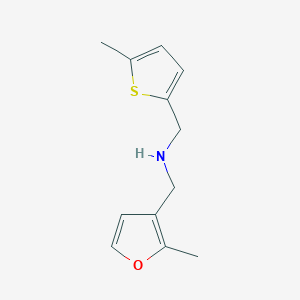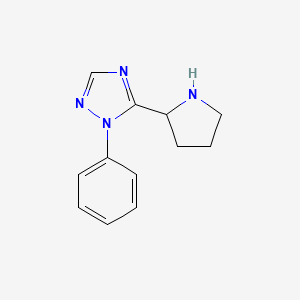
(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of (S)-3-(4-Bromophenyl)pyrrolidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the final product in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a key role in binding to these targets, while the pyrrolidine ring may influence the overall conformation and activity of the compound. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride include:
1-(4-Bromophenyl)pyrrolidine: A compound with a similar structure but without the hydrochloride group.
4-Bromophenyl 4-bromobenzoate: A compound with a bromophenyl group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the bromophenyl group and the pyrrolidine ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
(3S)-3-(4-bromophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m1./s1 |
InChI Key |
ILDBWPNFCRWOGV-SBSPUUFOSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)






![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)
![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)




